2-Cyclopropoxy-N-methyl-4-nitroaniline
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Overview
Description
2-Cyclopropoxy-N-methyl-4-nitroaniline is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methyl group, and a nitro group attached to an aniline ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of N-methylaniline to form N-methyl-4-nitroaniline, which is then reacted with cyclopropyl alcohol under acidic conditions to introduce the cyclopropoxy group .
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-N-methyl-4-nitroaniline may involve large-scale nitration and subsequent functionalization reactions. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of N-methyl-4-aminoaniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-Cyclopropoxy-N-methyl-4-nitroaniline is used in several scientific research applications:
Chemistry: As an intermediate in the synthesis of dyes, antioxidants, and pharmaceuticals.
Biology: In studies related to enzyme inhibition and protein interactions.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used as a stabilizer in the production of energetic materials and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound can also act as a stabilizer by inhibiting the autocatalytic decomposition of nitrates in energetic materials .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitro-N-methylaniline
- 2-Amino-4-nitro-N-methylaniline
- 4-Methoxy-2-nitroaniline
- 4-Methyl-2-nitroaniline
Uniqueness
2-Cyclopropoxy-N-methyl-4-nitroaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties compared to other nitroaniline derivatives. This structural feature enhances its stability and reactivity, making it valuable in specific industrial and research applications .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-cyclopropyloxy-N-methyl-4-nitroaniline |
InChI |
InChI=1S/C10H12N2O3/c1-11-9-5-2-7(12(13)14)6-10(9)15-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 |
InChI Key |
CBAJJVUVZHHSAI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])OC2CC2 |
Origin of Product |
United States |
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